2-Hydroxy-2-methyl-3-sulfopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-3-sulfopropanoic acid is an organic compound with the molecular formula C4H8O6S It is a derivative of propanoic acid and contains both hydroxyl and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-sulfopropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxyisobutyric acid with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-3-sulfopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfonates or sulfides.
Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce sulfonates or sulfides.
Scientific Research Applications
2-Hydroxy-2-methyl-3-sulfopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-3-sulfopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and ionic interactions with enzymes and other biomolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyisobutyric acid: Similar in structure but lacks the sulfonic acid group.
Lactic acid: Contains a hydroxyl group but differs in the overall structure and functional groups.
α-Hydroxyisobutyric acid: Another related compound with a hydroxyl group but different chemical properties.
Uniqueness
2-Hydroxy-2-methyl-3-sulfopropanoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its role in various scientific fields highlight its significance.
Properties
CAS No. |
65937-93-1 |
---|---|
Molecular Formula |
C4H8O6S |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-3-sulfopropanoic acid |
InChI |
InChI=1S/C4H8O6S/c1-4(7,3(5)6)2-11(8,9)10/h7H,2H2,1H3,(H,5,6)(H,8,9,10) |
InChI Key |
PRGOSNKTDGGNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.